

Asengeprast (FT011): A Technical Overview of its Mechanism of Action in Systemic Sclerosis

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Systemic Sclerosis (SSc) is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs. Current therapeutic strategies offer limited efficacy in halting or reversing the fibrotic process. **Asengeprast** (formerly FT011), a first-in-class, orally bioavailable small molecule antagonist of the G protein-coupled receptor 68 (GPR68), represents a novel therapeutic approach. This document provides a detailed technical overview of the mechanism of action of **asengeprast**, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core signaling pathways involved. **Asengeprast** has demonstrated promising anti-fibrotic and anti-inflammatory effects in both preclinical models and a Phase II clinical trial in patients with diffuse cutaneous Systemic Sclerosis (dcSSc), positioning it as a significant candidate for the treatment of this debilitating disease.

Core Mechanism of Action: Targeting GPR68-Mediated Fibrosis

Asengeprast's primary mechanism of action is the selective inhibition of G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1] GPR68 functions as a proton sensor, becoming activated by extracellular acidification, a common feature of sites of inflammation, tissue injury, and hypoxia.[2] In healthy tissues,

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GPR68 is largely inactive.[3] However, in the pathological microenvironment of SSc, local tissue damage and inflammation lead to a decrease in pH, activating GPR68 on key cell types, particularly fibroblasts.[3]

Upon activation, GPR68 couples primarily to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). This, in turn, results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). Downstream of these events is the activation of the extracellular signal-regulated kinase (ERK) pathway. There is also evidence for GPR68 coupling to $G\alpha12/13$, leading to the activation of the RhoA signaling pathway, which is crucial for stress fiber formation and myofibroblast differentiation.

The culmination of this signaling cascade is the transition of fibroblasts into a pro-fibrotic myofibroblast phenotype. These activated cells are characterized by increased proliferation, migration, and excessive deposition of extracellular matrix (ECM) components, including collagen, a hallmark of SSc.[2] **Asengeprast**, by acting as a GPR68 antagonist, blocks this activation and the subsequent downstream signaling, thereby inhibiting myofibroblast differentiation and reducing collagen production.[3]

Furthermore, preclinical studies in models of chronic kidney disease have shown that **asengeprast** treatment can reverse the activation of genetic markers associated with fibrosis. [4] Transcriptomic analysis has revealed that the signaling networks reversed by **asengeprast** are centered around key drivers of fibroblast activation, most notably Transforming Growth Factor-beta 1 (TGF-β1).[2] This suggests that GPR68 signaling may act upstream or in concert with the TGF-β pathway to drive fibrosis.

Quantitative Data Presentation Clinical Efficacy (Phase II Study NCT04647890)

The following table summarizes the key quantitative outcomes from the Phase II, multi-center, randomized, double-blind, placebo-controlled study of **asengeprast** in patients with diffuse cutaneous Systemic Sclerosis (dcSSc). The study randomized 30 participants to receive placebo, 200 mg **asengeprast**, or 400 mg **asengeprast** once daily for 12 weeks.[5]



Efficacy Endpoint	Placebo (n=10)	Asengeprast 200 mg (n=10)	Asengeprast 400 mg (n=10)	p-value (400 mg vs Placebo)
ACR-CRISS				
Responders (ACR-CRISS ≥ 0.6)	10%	20%	60%	0.019[4]
Mean ACR- CRISS Score	0.131	Not Reported	0.542	0.019[5]
Median ACR- CRISS Score	0.015	Not Reported	0.660	Not Reported
Lung Function				
Patients meeting MICD for % predicted FVC (>3.3-5.3% change)	0%	Not Reported	50%	Not Reported[5]
Patient-Reported Outcomes				
Patients meeting MICD for SHAQ- DI (change of -0.13)	22%	Not Reported	60%	Not Reported[5]
Change in SHAQ-DI Score	Worsening	Not Reported	Statistically significant improvement	0.019[4]
Skin Fibrosis Gene Signature				
Change in Fibrosis Score	Increased	Not Reported	Significantly Decreased	Not Reported[6]



(from skin biopsy transcriptomics)

ACR-CRISS: American College of Rheumatology Combined Response Index in Diffuse Cutaneous Systemic Sclerosis; FVC: Forced Vital Capacity; MICD: Minimally Important Clinical Difference; SHAQ-DI: Scleroderma Health Assessment Questionnaire-Disability Index.

Preclinical Data

While specific IC50 values for **asengeprast** are not publicly available, preclinical studies have consistently demonstrated its dose-dependent anti-fibrotic activity.

Experimental Model	Key Findings	Reference
Neonatal Rat Cardiac Fibroblasts	Dose-dependent inhibition of collagen synthesis induced by TGF-β and Angiotensin II.	[7]
Rat Model of Myocardial Infarction	Treatment with asengeprast (200mg/kg/day) attenuated fibrosis and preserved systolic function.	[7]
Animal Models of Diabetic and Chronic Kidney Disease	Asengeprast treatment reversed the activation of genetic markers associated with fibrosis and inflammation.	[2][8]

Experimental Protocols Phase II Clinical Trial Skin Biopsy Transcriptomic Analysis

A core component of the **asengeprast** clinical trial involved the analysis of gene expression in skin biopsies to assess the drug's effect on fibrotic pathways.[6] While the proprietary, detailed protocol from Certa Therapeutics is not public, a representative methodology based on standard practices in the field is outlined below.



Objective: To evaluate the change in the expression of a fibrotic gene signature in the skin of dcSSc patients treated with **asengeprast** compared to placebo.

Methodology:

- Sample Collection: 3mm full-thickness punch biopsies are obtained from a designated area of affected skin (e.g., mid-forearm) at baseline and at the end of the 12-week treatment period.
- Sample Preservation: Immediately following collection, the biopsy specimen is placed in a cryovial containing an RNA stabilization solution (e.g., RNAlater) and stored at -80°C to preserve RNA integrity.
- RNA Extraction: The frozen tissue is homogenized using a bead-based lysis system. Total
 RNA is then extracted using a silica column-based kit designed for fibrous tissues (e.g.,
 RNeasy Fibrous Tissue Mini Kit), including a DNase treatment step to remove genomic DNA
 contamination.
- RNA Quality Control: The concentration and purity of the extracted RNA are assessed using
 a spectrophotometer (e.g., NanoDrop). RNA integrity is critically evaluated using microfluidic
 gel electrophoresis (e.g., Agilent Bioanalyzer), with a high RNA Integrity Number (RIN) score
 (typically >8) being required for downstream sequencing.
- Gene Expression Profiling: Transcriptomic analysis is performed using a high-throughput platform such as NanoString nCounter or RNA sequencing (RNA-seq). This allows for the quantification of a pre-defined panel of fibrosis-related genes or a global assessment of the transcriptome, respectively.
- Data Analysis: Gene expression levels are normalized to housekeeping genes. The change
 in a pre-specified fibrosis gene signature score from baseline to week 12 is calculated for
 each patient and compared between the asengeprast and placebo groups using appropriate
 statistical methods.

In Vitro TGF-β Induced Collagen Synthesis Assay

Preclinical evaluation of **asengeprast** involved assessing its ability to inhibit collagen production in fibroblasts.[1][7] The following is a standard protocol for such an assay.



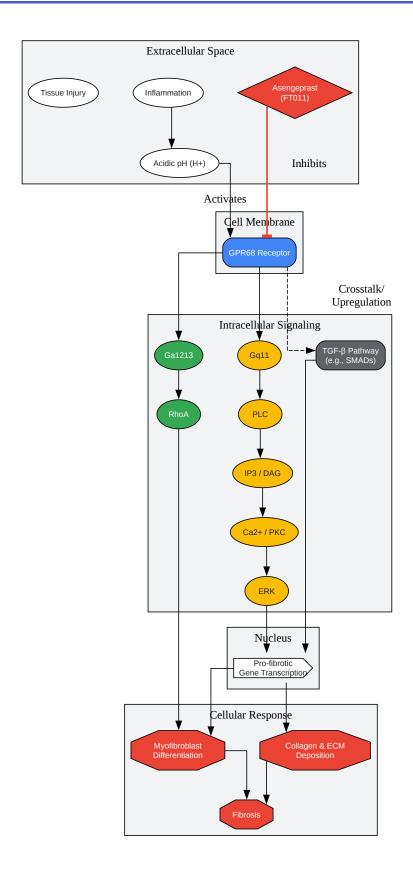
Objective: To determine the effect of **asengeprast** on TGF- β -induced collagen synthesis in primary human dermal fibroblasts.

Methodology:

- Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
- Experimental Setup: Cells are seeded in 6-well plates and grown to confluence. The culture medium is then replaced with serum-free medium for 24 hours to induce quiescence.
- Treatment: Cells are pre-incubated with varying concentrations of **asengeprast** or vehicle control for 1 hour. Following pre-incubation, recombinant human TGF-β1 (e.g., 5 ng/mL) is added to the wells (except for the unstimulated control) to induce collagen synthesis.
- Radiolabeling: [3H]-proline is added to each well, and the cells are incubated for a further 24-48 hours. Since proline is a major component of collagen, its incorporation serves as a surrogate for new collagen synthesis.
- Collagen Precipitation: At the end of the incubation, the cell culture medium and cell lysate are collected. Proteins are precipitated using trichloroacetic acid (TCA).
- Quantification: The amount of [3H]-proline incorporated into newly synthesized collagen is
 quantified using a scintillation counter. The results are normalized to the total protein content
 in each well. The dose-dependent inhibition of TGF-β-induced collagen synthesis by
 asengeprast can then be determined.

Visualization of Signaling Pathways and Workflows Asengeprast Mechanism of Action in Fibroblasts



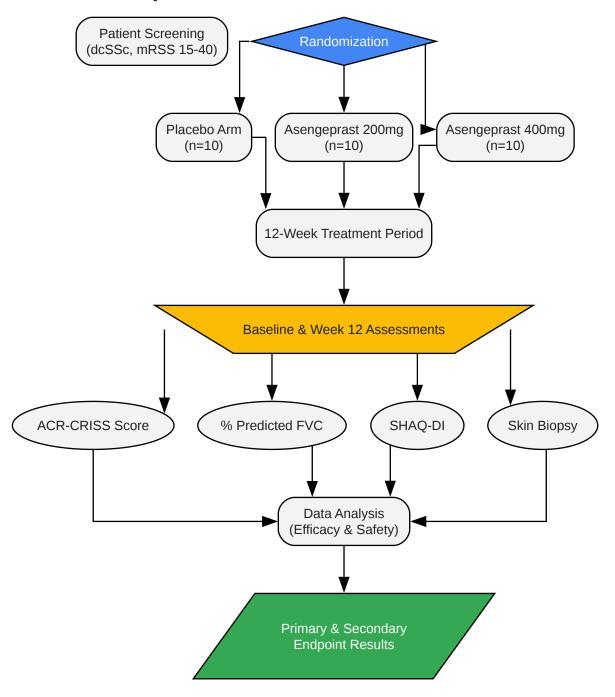


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Caption: **Asengeprast** blocks GPR68 activation, inhibiting pro-fibrotic signaling.



Clinical Trial Experimental Workflow



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Caption: Workflow of the Phase II clinical trial for asengeprast in dcSSc.



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